molecular formula C8H11NO5S B11775810 Ethyl5-(ethylsulfonyl)isoxazole-3-carboxylate

Ethyl5-(ethylsulfonyl)isoxazole-3-carboxylate

Cat. No.: B11775810
M. Wt: 233.24 g/mol
InChI Key: HZMVJJZDAAGMDO-UHFFFAOYSA-N
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Description

Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate with suitable reagents under controlled conditions . The reaction conditions often include refluxing in methanolic conditions for several hours to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrazine hydrate.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrazine hydrate in methanolic conditions.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 5-phenylisoxazole-3-carboxylate
  • Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Comparison: Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, this compound may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C8H11NO5S

Molecular Weight

233.24 g/mol

IUPAC Name

ethyl 5-ethylsulfonyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C8H11NO5S/c1-3-13-8(10)6-5-7(14-9-6)15(11,12)4-2/h5H,3-4H2,1-2H3

InChI Key

HZMVJJZDAAGMDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)S(=O)(=O)CC

Origin of Product

United States

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